![molecular formula C16H11ClN2O3S B5740696 3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5740696.png)
3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a member of the benzothiophene family of compounds and is known to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in these cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been shown to have neuroprotective properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide in lab experiments include its well-defined chemical structure and its known biological activity. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide. One area of research is the development of more effective synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the mechanism of action of this compound could be further elucidated, which may lead to the development of more effective treatments for cancer and other diseases.
Synthesis Methods
The synthesis of 3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide has been described in the literature. It involves the reaction of 3-nitrobenzaldehyde with 2-amino-3-chloro-6-methylbenzoic acid to form an intermediate, which is then cyclized to form the final product.
Scientific Research Applications
The scientific research on 3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide has focused on its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9-5-6-12-13(7-9)23-15(14(12)17)16(20)18-10-3-2-4-11(8-10)19(21)22/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHDEVHIPMJXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-methyl-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide |
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